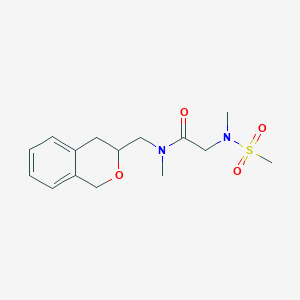

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-16(15(18)10-17(2)22(3,19)20)9-14-8-12-6-4-5-7-13(12)11-21-14/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCPJOJEORGDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)CN(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Amine : N-Methyl-isochroman-3-ylmethylamine (synthesized via reductive amination of isochroman-3-ylmethylamine with formaldehyde).

- Carbonyl : Acetophenone or terminal alkynes for annulation.

- Isocyanide : tert-Butyl isocyanide.

- Carboxylic Acid : N-Methylmethylsulfonamidoacetic acid.

The reaction proceeds in dimethyl sulfoxide (DMSO) at 90°C for 16 hours with 10 mol% copper(I) bromide and cesium carbonate as base, yielding the Ugi adduct. Subsequent copper-catalyzed annulation forms the isochroman ring, achieving yields up to 90%.

Limitations and Scope

- Steric Hindrance : Bulky isocyanides reduce yields.

- Regioselectivity : Competing pathways may lead to isoindolinyl byproducts.

- Scale-Up : Gram-scale synthesis is feasible but requires rigorous purification.

Copper-Catalyzed Annulation Approach

Post-Ugi modifications often employ copper-catalyzed annulations to cyclize intermediates into the isochroman scaffold. This step is critical for establishing the benzopyran structure.

Catalytic System and Mechanism

Using copper(I) bromide (20 mol%) in polyethylene glycol (PEG) at 100°C for 2 hours, the annulation proceeds via a radical mechanism, where the copper catalyst abstracts a hydrogen atom, initiating cyclization. The choice of solvent (PEG vs. DMSO) significantly impacts reaction efficiency, with PEG enhancing solubility of hydrophobic intermediates.

Substrate Compatibility

- Electron-Deficient Alkenes : Accelerate cyclization but may promote side reactions.

- Protecting Groups : tert-Butoxycarbonyl (Boc) on the amine prevents undesired N-methylation during annulation.

Peptide Coupling Methods

Fragment coupling strategies, inspired by proteasome inhibitor syntheses, involve assembling the acetamide core separately and conjugating it to the isochromanmethylamine.

Active Ester Formation

The carboxylic acid (N-methylmethylsulfonamidoacetic acid) is activated as a pentafluorophenyl (PFP) ester using 2,3,4,5,6-pentafluorophenol and a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane.

Amine Coupling

The activated ester reacts with N-methyl-isochroman-3-ylmethylamine in the presence of N-methylmorpholine, yielding the target acetamide. This method achieves >85% purity after crystallization.

Comparative Analysis of Methods

| Method | Yield | Scalability | Complexity | Key Advantage |

|---|---|---|---|---|

| Ugi-4CR/Annulation | 70–90% | Moderate | High | Convergent, fewer steps |

| Peptide Coupling | 60–80% | High | Moderate | High purity, established protocol |

Key Observations :

- The Ugi-4CR route is optimal for rapid diversification but requires meticulous optimization of copper catalysts.

- Peptide coupling offers superior scalability and is preferred for industrial production.

Industrial-Scale Considerations

Cost-Efficiency

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Sulfonamide/Acetamide Derivatives

- Pritelivir () : Shares a sulfonamide-acetamide backbone but substitutes the isochroman group with a thiazole-pyridinylphenyl system. Its antiviral activity against herpes viruses highlights the role of sulfonamide groups in targeting viral enzymes. The target compound’s methylsulfonamido group may offer improved metabolic stability compared to Pritelivir’s bulkier thiazole sulfonamide .

- Pyridazinone Derivatives (): Bromophenyl-pyridazinone acetamides act as FPR2 agonists, suggesting that aromatic substituents enhance receptor binding. The target’s isochroman moiety may similarly engage aromatic interactions but with altered selectivity due to its bicyclic structure .

Chlorophenyl/Triazole Analogues

- Triazinoindole Propanamide (): Combines a chlorophenyl group with a triazinoindole thioether. While structurally distinct, its use in protein hit identification underscores the utility of halogenated aromatics in target engagement. The target compound’s lack of halogens may reduce off-target toxicity .

- Triazole-Thiophene Acetamide () : Features a thiophene-triazole system, demonstrating the versatility of heterocyclic appendages. The target’s isochroman group could confer superior solubility compared to thiophene’s hydrophobicity .

Anticancer Acetamides ()

Quinazoline sulfonyl acetamides exhibit potent cytotoxicity, with morpholine and piperidine substituents enhancing activity. The target compound’s methylsulfonamido group may lack the electron-withdrawing effects of quinazoline sulfonyl but could improve membrane permeability due to its smaller size .

Hypothetical Pharmacological Profile

Based on structural analogs:

- Antiviral Potential: Pritelivir’s success suggests methylsulfonamido acetamides could inhibit viral proteases or polymerases.

- CNS Penetration : The isochroman group’s lipophilicity may enhance blood-brain barrier crossing, unlike bromophenyl or thiazole derivatives.

- Metabolic Stability : Methylsulfonamido groups resist oxidative metabolism better than bulkier sulfonamides (e.g., thiazole in Pritelivir).

Q & A

Q. How can polymorphism impact crystallographic and pharmacological data?

- Methodology :

- Polymorph Screening : Recrystallize from 10+ solvents (e.g., acetone, methanol) and characterize via PXRD .

- Dissolution Testing : Compare solubility and dissolution rates of polymorphs in simulated gastric fluid .

- Stability Studies : Accelerated aging (40°C/75% RH, 6 months) assesses form conversion risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.